Acetic acid, chloro(hydroxyiMino)-
Description
BenchChem offers high-quality Acetic acid, chloro(hydroxyiMino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, chloro(hydroxyiMino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14337-42-9 |
|---|---|
Molecular Formula |
C2H2ClNO3 |
Molecular Weight |
123.492 |
IUPAC Name |
2-chloro-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C2H2ClNO3/c3-1(4-7)2(5)6/h7H,(H,5,6) |
InChI Key |
DPIHHUHFMHCRRM-UHFFFAOYSA-N |
SMILES |
C(=NO)(C(=O)O)Cl |
Origin of Product |
United States |
Significance in Contemporary Organic Synthesis and Chemical Research
Chloro(hydroxyimino)acetic acid and its esters are pivotal intermediates in a variety of synthetic transformations, primarily owing to the reactivity of the chloro and hydroxyimino functionalities. cymitquimica.com These compounds serve as valuable precursors in the synthesis of a range of heterocyclic compounds.
One of the notable applications of these derivatives is in the synthesis of isoxazolines, which are five-membered heterocyclic rings containing nitrogen and oxygen atoms. smolecule.com For instance, ethyl 2-chloro-2-(hydroxyimino)acetate can be used to generate ethoxycarbonylformonitrile oxide in situ, which then undergoes cycloaddition reactions with alkenes to form isoxazoline (B3343090) derivatives. sigmaaldrich.comrsc.org These isoxazoline scaffolds are of interest in medicinal chemistry and materials science. smolecule.com
Furthermore, these compounds are employed in the preparation of dihydro-oxadiazines and quinoxaline (B1680401) derivatives. The reaction of (Z)-chloro-(hydroxyimino)acetic acid ethyl ester with 1,2-phenylenediamines in the presence of a base leads to the formation of quinoxaline-2,3(1H,4H)-dione 3-oximes. psu.edu The ethyl ester has also been utilized in the synthesis of a chiral amino acid related to glutamic acid, which has potential as an agonist at ionotropic (AMPA)-kainate receptors. sigmaaldrich.com The methyl ester of chloro(hydroxyimino)acetic acid is noted for its utility in preparing industrial microbicides.
The reactivity of the chloro group allows for nucleophilic substitution reactions, while the hydroxyimino group can be oxidized to a nitro group or participate in other transformations. This dual reactivity makes chloro(hydroxyimino)acetic acid and its esters powerful tools for synthetic chemists, enabling the introduction of diverse functionalities into organic molecules.
Foundational Research and Historical Context
The development of synthetic methods for chloro(hydroxyimino)acetic acid and its derivatives is rooted in the broader history of organic synthesis. While the initial preparation of the parent chloroacetic acid dates back to 1843 by Félix LeBlanc and its pure form in 1857 by Reinhold Hoffmann, the specific synthesis of its hydroxyimino derivative came later. wikipedia.org
An early related synthesis is the preparation of ethyl cyano(hydroxyimino)acetate, documented in Organic Syntheses in 1928, which involved the reaction of ethyl cyanoacetate. researchgate.net More directly relevant is a patented method for producing 2-(hydroxyimino)acetic acid from chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. google.com This process involves heating the reactants in water, followed by concentration and drying to yield the product. google.com
The synthesis of the ester derivatives has also been a subject of investigation. A common method for preparing ethyl 2-chloro-2-(hydroxyimino)acetate involves the reaction of ethyl chloroacetate (B1199739) with hydroxylamine. chembk.com Another established route starts from glycine (B1666218) ethyl ester hydrochloride, which undergoes diazotization with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. smolecule.com This method has been shown to produce the (Z)-isomer of the ethyl ester with good yield. smolecule.com
The following table provides a summary of selected physical and chemical properties for the ethyl and methyl esters of chloro(hydroxyimino)acetic acid.
| Property | Ethyl 2-chloro-2-(hydroxyimino)acetate | Methyl (2Z)-chloro(hydroxyimino)ethanoate |
| CAS Number | 14337-43-0 nih.gov | 30673-27-9 |
| Molecular Formula | C₄H₆ClNO₃ nih.gov | C₃H₄ClNO₃ chemsynthesis.com |
| Molecular Weight | 151.55 g/mol nih.gov | 137.52 g/mol |
| Melting Point | 70-76 °C sigmaaldrich.comchemsrc.com | Not available |
| Boiling Point | 230.5 ± 23.0 °C at 760 mmHg chemsrc.com | Not available |
| Density | 1.4 ± 0.1 g/cm³ chemsrc.com | Not available |
Nomenclature and Classification Within Oxime Chemistry
Precursor Selection and Reaction Pathways
A prevalent and well-documented route involves the use of glycine (B1666218) ethyl ester hydrochloride . bohrium.combeilstein-journals.org This pathway typically proceeds through a diazotization reaction with sodium nitrite (B80452) in the presence of an acid, followed by an in situ chlorination to yield the desired product, such as ethyl 2-chloro-2-(hydroxyimino)acetate. bohrium.combeilstein-journals.org Another significant precursor is chloral (B1216628) hydrate (B1144303) , which can be reacted with hydroxylamine hydrochloride to produce 2-(hydroxyimino)acetic acid. acs.org This method is notable for its directness and has been the subject of optimization studies.
Furthermore, ethyl chloroacetate (B1199739) serves as a viable starting material, which upon reaction with hydroxylamine, yields the corresponding chloro(hydroxyimino)acetate derivative. bohrium.com For the synthesis of more complex derivatives, various substituted aldehydes can be used as precursors to generate the corresponding oximes, which are then further functionalized. researchgate.net
The primary reaction pathways employed include:
Diazotization: This classic method, typically applied to amino acid esters, provides a reliable route to the hydroxyimino functionality. bohrium.combeilstein-journals.org
Condensation: The direct reaction of a carbonyl compound (or its equivalent, like chloral hydrate) with hydroxylamine or its salts is a fundamental and widely used approach. acs.orgrsc.org
1,3-Dipolar Cycloaddition: Ethyl 2-chloro-2-(hydroxyimino)acetate can act as a precursor to ethoxycarbonylformonitrile oxide, which readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings like isoxazoles. researchgate.netrsc.org
Optimized Reaction Conditions and Catalytic Approaches
The optimization of reaction conditions and the development of novel catalytic systems are crucial for enhancing the yield, purity, and sustainability of chloro(hydroxyimino)acetic acid derivative synthesis.
Traditional methods often rely on stoichiometric reagents and specific temperature control. For instance, the diazotization of glycine ethyl ester hydrochloride is typically conducted at 0°C to minimize side reactions. bohrium.com However, recent advancements have focused on catalytic approaches to improve efficiency and reduce waste.
Several metal catalysts have been shown to be effective in related oxime and isoxazole (B147169) syntheses, suggesting their potential applicability. These include:
Rhodium (Rh): Rhodium catalysts have been employed in the C-H activation and annulation reactions of substrates containing oxime functionalities. acs.orgclockss.orgresearchgate.net
Copper (Cu): Copper catalysts are utilized in cycloaddition reactions and have been shown to be effective in the synthesis of isoxazole derivatives. google.com
Gold (Au): Gold-catalyzed cycloisomerization of acetylenic oximes provides a route to isoxazoles, indicating its potential for related transformations. researchgate.net
Beyond metal catalysis, organocatalysis and metal-free approaches are gaining prominence. The use of microwave irradiation has been demonstrated to accelerate reaction times and improve yields in the synthesis of isoxazoles from oxime precursors. researchgate.netgoogle.comwikipedia.org
| Precursor/Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Glycine ethyl ester hydrochloride | NaNO₂, HCl | Water/DCM | 0 | - | 76 | bohrium.combeilstein-journals.org |
| Chloral hydrate | NH₂OH·HCl | Water | 50-80 | 1-10 h | >95 (for acid) | acs.org |
| Ethyl chloroacetate | Hydroxylamine | - | - | - | - | bohrium.com |
| Aldehydes | Hydroxylamine hydrochloride | Ethanol | Room Temp | 40 min | - | researchgate.net |
| 1-Arylindazolones and nitroolefins | [Cp*RhCl₂]₂/NaOAc | Ethanol | 80 | 6 h | 74 | acs.orgclockss.org |
| α,β-Acetylenic oximes | AuCl₃ | - | Moderate | - | Good to excellent | researchgate.net |
| Chloro-derived pyridyl oxime | NaHCO₃ | THF/Water | Microwave | - | - | google.com |
Stereoselective Synthesis of Geometric Isomers (E/Z)
The hydroxyimino group can exist as two geometric isomers, (E) and (Z), and their stereochemistry can significantly influence the biological activity and reactivity of the molecule. beilstein-journals.org Therefore, the stereoselective synthesis of a single isomer is of considerable importance.
The formation of E/Z isomers is often governed by the principles of kinetic and thermodynamic control. wikipedia.orgacs.org The reaction conditions, such as temperature, solvent, and the presence of catalysts, can influence the ratio of the isomers formed. researchgate.net It has been observed that in many cases, the (E)-isomer is the thermodynamically more stable product. nih.gov
Several strategies can be employed to control the stereochemical outcome:
Isomerization: A mixture of (E) and (Z) isomers can be converted to the more stable isomer, typically the (E)-form, through treatment with a protic or Lewis acid under anhydrous conditions. beilstein-journals.org For instance, treating a mixture of E/Z aryl alkyl oximes with anhydrous HCl in diethyl ether can precipitate the pure E-oxime hydrochloride. beilstein-journals.org
Kinetic vs. Thermodynamic Control: By carefully selecting the reaction conditions, it is possible to favor the formation of either the kinetic or the thermodynamic product. Short reaction times and low temperatures generally favor the kinetic product, while longer reaction times and higher temperatures allow for equilibration to the more stable thermodynamic product. wikipedia.org
Catalyst-Controlled Selectivity: Certain catalysts can influence the stereoselectivity of oxime formation. For example, the use of CuSO₄ and K₂CO₃ has been reported to catalyze the stereoselective conversion of aldehydes and ketones to their corresponding oximes. researchgate.net
While these principles are well-established for oxime synthesis in general, the development of highly stereoselective methods specifically for chloro(hydroxyimino)acetic acid derivatives remains an active area of research.
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles into the synthesis of chloro(hydroxyimino)acetic acid derivatives is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, waste reduction, and energy efficiency. google.com
Microwave-assisted synthesis has emerged as a powerful tool in this context. It often leads to significantly shorter reaction times, higher yields, and can enable the use of greener solvents or even solvent-free conditions. researchgate.netgoogle.comwikipedia.orgacs.org For instance, the microwave-assisted 1,3-dipolar cycloaddition of in situ generated nitrile oxides from ethyl 2-chloro-2-(hydroxyimino)acetate has been shown to be highly efficient. researchgate.netrsc.org
The use of aqueous media as a solvent is another cornerstone of green chemistry. acs.org The development of water-tolerant catalytic systems allows for the replacement of hazardous organic solvents, reducing the environmental impact of the synthesis.
Mechanochemistry , or solvent-free synthesis using ball-milling, represents a significant advancement in green synthesis. nih.gov This technique can lead to higher yields, shorter reaction times, and eliminates the need for bulk solvents, thereby minimizing waste. The synthesis of 3,5-isoxazoles from terminal alkynes and ethyl (E,Z)-2-chloro-2-(hydroxyimino)acetate has been successfully demonstrated using mechanochemical methods. nih.gov
Furthermore, the development of catalyst-free reaction conditions contributes to the principles of green chemistry by reducing metal contamination in the final product and simplifying purification processes. acs.orgthieme-connect.com
| Green Chemistry Approach | Specific Example | Advantages | Reference |
| Microwave-assisted Synthesis | 1,3-dipolar cycloaddition of ethoxycarbonyl formonitrile oxide | Faster reaction, higher yields | researchgate.netrsc.org |
| Aqueous Media | Synthesis of 3,5-disubstituted isoxazoles | Reduced use of organic solvents | acs.org |
| Mechanochemistry | Synthesis of 3,5-isoxazoles from alkynes and chloro(hydroxyimino)acetate | Solvent-free, reduced waste, shorter reaction time | nih.gov |
| Catalyst-free Synthesis | Synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes | No metal contamination, simplified purification | thieme-connect.com |
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition from laboratory-scale synthesis to preparative or industrial-scale production presents a unique set of challenges that require careful consideration of process safety, efficiency, and cost-effectiveness.
Flow chemistry has emerged as a key enabling technology for the scale-up of reactions involving hazardous reagents or exothermic processes. beilstein-journals.org The use of continuous flow reactors allows for better control over reaction parameters such as temperature and residence time, leading to improved safety and product consistency. For reactions that are difficult to control in batch, such as those involving highly reactive intermediates, flow chemistry can be a safer and more efficient alternative. beilstein-journals.org
The synthesis of α-halo ketones, which are structurally related to the target compounds, has been successfully scaled up using flow chemistry to manage the in situ generation and use of hazardous materials like diazomethane. beilstein-journals.org This suggests that similar strategies could be applied to the synthesis of chloro(hydroxyimino)acetic acid derivatives, particularly for steps involving exothermic or unstable intermediates.
A successful one-pound batch preparation of a furoxan derivative from ethyl 2-chloro-2-(hydroxyimino)acetate highlights the feasibility of scaling up these reactions. sigmaaldrich.com This process utilized silver carbonate as a nitrile oxide generator, which is an example of developing a scalable and environmentally more benign process. sigmaaldrich.com
Key considerations for scaling up include:
Heat Transfer: Exothermic reactions require efficient heat dissipation to prevent runaway reactions. Flow reactors offer a higher surface-area-to-volume ratio, facilitating better heat transfer compared to large batch reactors. beilstein-journals.org
Mixing: Efficient mixing is crucial for ensuring uniform reaction conditions and maximizing yields.
Safety: The handling of potentially hazardous reagents and intermediates must be carefully managed. In situ generation and consumption of reactive species in a flow system can significantly improve safety.
Downstream Processing: The purification and isolation of the final product must be scalable and efficient.
Condensation and Cycloaddition Reactions
Condensation Reactions: These reactions involve the combination of two molecules to form a larger molecule, typically with the loss of a small molecule like water, ammonia, or ethanol. wikipedia.orglabxchange.org Acetic acid, chloro(hydroxyimino)- can participate in condensation reactions through both its carboxylic acid and hydroxyimino functionalities. For instance, the carboxylic acid can react with an alcohol to form an ester in an esterification reaction. labxchange.org Similarly, the hydroxyimino group can undergo condensation. For example, the condensation of 3-hydroxyimino-2-butanone hydrazone with various carbonyl compounds leads to the formation of new C-N and C=N bonds. researchgate.net
Cycloaddition Reactions: These reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. mdpi.com They involve the concerted or stepwise combination of two or more unsaturated molecules. While specific examples involving acetic acid, chloro(hydroxyimino)- are not extensively documented in the readily available literature, its potential for participation in such reactions can be inferred from its structure. The C=N bond of the oxime could potentially act as a dienophile or a dipolarophile in cycloaddition reactions. academie-sciences.fryoutube.com For instance, the reaction of tropone (B1200060) with cyclopentadiene (B3395910) can lead to various cycloadducts, highlighting the complexity and potential of such reactions. mdpi.com The reaction conditions, such as the use of water as a solvent, can significantly influence the rate and yield of cycloaddition reactions. academie-sciences.fr
Transformations of the Hydroxyimino Moiety
The hydroxyimino (oxime) group is a versatile functional group that can undergo a variety of transformations, including reductions, oxidations, and derivatizations.
Reductions and Oxidations
Reductions: The hydroxyimino group can be reduced to an amino group. This transformation is a common reaction for oximes and can be achieved using various reducing agents. benchchem.com
Oxidations: Conversely, the hydroxyimino group can be oxidized. For example, photooxygenation of α-oximinocarbonyl compounds in the presence of a base can lead to oxidative C-C bond cleavage. researchgate.net
Derivatization Reactions (e.g., etherification, esterification of oxime)
The oxygen atom of the hydroxyimino group can be derivatized through reactions like etherification and esterification. For example, "Acetic acid, chloro(hydroxyimino)-, phenylmethyl ester" is a known derivative where the oxime's hydroxyl group has been etherified. benchchem.com Derivatization is a common strategy in organic synthesis to modify the properties of a molecule or to prepare it for subsequent reactions. nih.gov For instance, converting the oxime's hydroxyl to a better leaving group, such as an acetate, is a key step in facilitating the Beckmann rearrangement. masterorganicchemistry.com
Reactivity of the Chloro Substituent in Cross-Coupling and Elimination Reactions
Cross-Coupling Reactions: The chloro substituent on the alpha-carbon makes this compound a potential substrate for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com These reactions typically employ a metal catalyst, often palladium, to couple an organic halide with an organometallic reagent. taylorandfrancis.comyoutube.com The Suzuki-Miyaura cross-coupling, for example, is a widely used method that couples an organoboron reagent with an organic halide. youtube.com While specific examples with acetic acid, chloro(hydroxyimino)- are not prevalent in the searched literature, its chloro-substituted nature suggests its potential utility in such transformations for the synthesis of more complex molecules. nih.govnih.govresearchgate.net
Elimination Reactions: The presence of a chlorine atom and an adjacent acidic proton (from the carboxylic acid) or a proton on the alpha-carbon creates the possibility for elimination reactions to form an alkene. youtube.comsavemyexams.com These reactions can be induced by a base and may proceed through various mechanisms, such as E1 or E2. youtube.commasterorganicchemistry.com In an E2 mechanism, the removal of a proton and the departure of the leaving group (chloride) occur in a single, concerted step. youtube.com In an E1 mechanism, the leaving group departs first to form a carbocation intermediate, which is then deprotonated to form the alkene. youtube.comdocbrown.info The reaction conditions, including the strength of the base and the solvent, can influence the predominant pathway. libretexts.org
Rearrangement Reactions and Fragmentations
The structure of acetic acid, chloro(hydroxyimino)- allows for the possibility of rearrangement reactions, particularly involving the hydroxyimino group.
Beckmann Rearrangement: One of the most well-known rearrangements of oximes is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. masterorganicchemistry.combyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, displacing water. masterorganicchemistry.com The resulting nitrilium ion is then attacked by water to form the amide after tautomerization. masterorganicchemistry.com For α-oximino ketones, the Beckmann rearrangement can sometimes proceed "abnormally," leading to fragmentation into a nitrile and a carboxylic acid. researchgate.net
Other Rearrangements and Fragmentations: Cationic rearrangements, such as Wagner-Meerwein rearrangements, can occur in molecules that can form carbocation intermediates. msu.edu While not directly applicable to the ground state of acetic acid, chloro(hydroxyimino)-, reaction conditions that promote the formation of a carbocation could potentially lead to such rearrangements. Fragmentation reactions are also possible, especially under photochemical conditions. For example, the Norrish-Yang reaction, a photochemical transformation of carbonyl compounds, can lead to cyclobutanol (B46151) formation or fragmentation. nih.gov
Acetic Acid, Chloro(hydroxyimino)-: A Versatile Reagent in Modern Organic Synthesis
While the parent compound, Acetic acid, chloro(hydroxyimino)-, is a reactive molecule, its applications in organic synthesis are predominantly documented through its ester derivative, Ethyl 2-chloro-2-(hydroxyimino)acetate. This stable and versatile building block serves as a key precursor and reagent in a variety of synthetic transformations, enabling the construction of complex molecular architectures, particularly in the realms of heterocyclic chemistry, pharmaceuticals, and agrochemicals. The following sections will detail the significant applications of this important synthetic surrogate.
Coordination Chemistry of Chloro Hydroxyimino Acetic Acid Derivatives
Ligand Properties of the Oxime Functionality
The molecule known as "acetic acid, chloro(hydroxyimino)-," or chloro(oximino)acetic acid, features a versatile oxime group (-C=N-OH) that is central to its role in coordination chemistry. missouristate.edu This functionality possesses both a nitrogen atom and an oxygen atom with available lone pairs of electrons, making it an effective ligand for metal ions. bingol.edu.tr The presence of an electron-withdrawing chlorine atom and a carboxylic acid group on the molecule influences the electronic properties of the oxime group, thereby affecting its basicity and ability to coordinate with metals.
The oxime group can coordinate to metal ions in several ways. It can act as a monodentate ligand, binding through either its nitrogen or, less commonly, its oxygen atom. More significantly, it can function as a bridging ligand, connecting two or more metal centers. The deprotonated form, the oximato group (-C=N-O⁻), is a particularly effective coordinating agent. The loss of a proton from the hydroxyl group enhances its capacity to form stable chelate rings with metal ions. ajrconline.org The geometry of the oxime group, which can exist in E and Z isomeric forms, also influences the structure of the resulting metal complexes. researchgate.net
Chelation Behavior with Transition Metals
Chloro(hydroxyimino)acetic acid and its derivatives are potent chelating agents for a range of transition metals. The molecule can form a stable five-membered chelate ring by coordinating to a metal ion through the nitrogen atom of the oxime group and an oxygen atom of the carboxylate group. This bidentate coordination is a characteristic feature of α-hydroxyimino carboxylic acids. google.com
The stoichiometry and structure of the resulting metal complexes are determined by factors such as the nature of the metal ion, its oxidation state, and the pH of the reaction medium. For example, with divalent transition metal ions like copper(II), nickel(II), and cobalt(II), chloro(hydroxyimino)acetic acid can form complexes with a 1:2 metal-to-ligand ratio, where two deprotonated ligand molecules coordinate to the central metal ion. bingol.edu.tr Spectroscopic and crystallographic methods are utilized to determine the coordination environment around the metal center in these complexes. missouristate.edu
Synthesis and Characterization of Metal Complexes
Metal complexes of chloro(hydroxyimino)acetic acid derivatives are generally synthesized by reacting a salt of a transition metal with the ligand in an appropriate solvent. ajrconline.org The reaction conditions, including temperature and pH, are carefully managed to facilitate the formation of the desired complex and prevent the creation of byproducts. sphinxsai.com The choice of solvent is also critical as it can affect the solubility of the reactants and the crystallinity of the final product.
A variety of analytical and spectroscopic techniques are used to characterize the synthesized metal complexes. Elemental analysis helps determine the empirical formula of the complex. researchgate.net Infrared (IR) spectroscopy is employed to identify the ligand's coordination sites; shifts in the C=N and N-O stretching frequencies in the complex's IR spectrum compared to the free ligand indicate the oxime group's coordination to the metal ion. bingol.edu.tr Similarly, changes in the carboxylate group's stretching frequencies confirm its participation in coordination. researchgate.net Other techniques such as UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provide detailed information about the electronic structure and three-dimensional arrangement of atoms within the metal complexes. sphinxsai.comresearchgate.net
| Technique | Purpose |
| Elemental Analysis | Determines the empirical formula of the complex. |
| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in stretching frequencies of functional groups like C=N, N-O, and COO⁻. |
| UV-Visible Spectroscopy | Provides information about the electronic structure of the metal complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state. |
Potential in Catalysis and Supramolecular Assembly
In supramolecular chemistry, the ability of the ligand and its metal complexes to engage in hydrogen bonding and other non-covalent interactions is of great interest. nih.gov The oxime and carboxylate groups can act as both hydrogen bond donors and acceptors, enabling the formation of extended one-, two-, or three-dimensional networks. usd.edu These supramolecular structures can exhibit intriguing properties, such as porosity or specific host-guest recognition, which could be valuable in materials science and sensor technology. usd.edu
| Field | Potential Application |
| Catalysis | Catalyzing oxidation reactions and other organic transformations. |
| Supramolecular Assembly | Formation of extended networks with potential for host-guest chemistry, materials science, and sensor technology. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "acetic acid, chloro(hydroxyimino)-" and its esters. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum, the proton of the hydroxyimino group (-NOH) typically appears as a characteristic signal. For instance, in derivatives of acetic acid, (hydroxyimino)-, this proton can be observed in the range of δ 10-12 ppm. The exact chemical shift can be influenced by factors such as the solvent used, concentration, and temperature. washington.edu
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the carbonyl group, the C=N bond, and any alkyl groups in ester derivatives will resonate at distinct chemical shifts, allowing for the complete assignment of the carbon framework. acgpubs.org For example, in a related compound, the ¹³C NMR spectrum clearly identified the carbon signals, which were assigned through DEPT-135 experiments. acgpubs.org
The following table summarizes typical NMR data for derivatives of "acetic acid, chloro(hydroxyimino)-":
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Hydroxyimino (-NOH) | 10-12 | |
| ¹³C | Carbonyl (C=O) | Varies | acgpubs.org |
| ¹³C | Imine (C=N) | Varies | acgpubs.org |
Note: Chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). acgpubs.org The specific values can vary based on the molecular structure and experimental conditions.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the molecular formula of "acetic acid, chloro(hydroxyimino)-". High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which aids in the unambiguous determination of the elemental composition. acs.org
Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for analyzing such compounds. The resulting mass spectrum displays the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For example, the ethyl ester of "acetic acid, chloro(hydroxyimino)-" has a molecular weight of 151.55 g/mol . nih.govguidechem.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the resulting fragment ions can be used to confirm the presence of specific functional groups and their connectivity. For instance, cleavage of the oxime or acetic acid moieties can lead to characteristic fragment ions.
| Technique | Information Obtained | Example Application | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and molecular formula | Determination of the elemental composition of novel derivatives. | acs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components | Analysis of reaction mixtures and purity assessment. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile components | Monitoring reaction progress and identifying byproducts. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in "acetic acid, chloro(hydroxyimino)-".
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. ontosight.ai The presence of a C=N bond in the hydroxyimino group is typically observed as a stretching vibration in the region of 1600 cm⁻¹. The O-H stretch of the hydroxyimino group is expected around 3200 cm⁻¹. The carbonyl group (C=O) of the acetic acid moiety will show a strong absorption band, typically in the range of 1700-1750 cm⁻¹. researchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org Chromophores, such as the C=N and C=O groups, absorb UV or visible light at specific wavelengths. This technique can be used to confirm the presence of these groups and can also be employed for quantitative analysis. libretexts.org For example, the purity of aspirin, which contains a carbonyl group, can be determined by monitoring its UV absorbance. libretexts.org
| Spectroscopic Technique | Functional Group | Characteristic Absorption Range | Reference |
| Infrared (IR) Spectroscopy | C=N (Imine) | ~1600 cm⁻¹ | |
| Infrared (IR) Spectroscopy | O-H (Hydroxyimino) | ~3200 cm⁻¹ | |
| Infrared (IR) Spectroscopy | C=O (Carbonyl) | 1700-1750 cm⁻¹ | researchgate.net |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | C=N, C=O (Chromophores) | Wavelength specific to the molecule | libretexts.org |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to assess the purity of "acetic acid, chloro(hydroxyimino)-" and to monitor the progress of chemical reactions in which it is involved. researchgate.netijstr.org
HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds. ijstr.org A sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The components of the sample separate based on their differential interactions with the stationary and mobile phases. ijstr.org A detector, such as a UV detector, is used to quantify the separated components. This technique can be used to determine the percentage purity of a sample and to track the formation of products and the consumption of reactants over time. googleapis.com
GC is used for the analysis of volatile compounds. researchgate.net The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the boiling points and polarities of the components. ijstr.org A detector then quantifies the separated compounds. For less volatile compounds like "acetic acid, chloro(hydroxyimino)-," derivatization to a more volatile form, such as a trimethylsilyl (B98337) derivative, may be necessary before GC analysis. researchgate.net
| Chromatographic Technique | Primary Application | Key Considerations | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring of non-volatile compounds. | Choice of stationary and mobile phases is crucial for good separation. | ijstr.org |
| Gas Chromatography (GC) | Purity assessment and reaction monitoring of volatile compounds. | Derivatization may be required for non-volatile analytes. | researchgate.net |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netscienceopen.com For compounds related to Acetic acid, chloro(hydroxyimino)-, DFT methods like B3LYP with basis sets such as 6-31G+(d,p) are commonly used to optimize molecular geometries and calculate electronic properties. researchgate.net
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals determine the molecule's chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, in related structures, the distribution of HOMO and LUMO densities can predict the most probable locations for chemical reactions to occur. researchgate.net
The reactivity of oxime-containing compounds, which are structurally similar to Acetic acid, chloro(hydroxyimino)-, has been computationally investigated to understand their reaction mechanisms. For example, the decomposition of the adduct formed between ethyl (hydroxyimino)cyanoacetate (Oxyma) and diisopropylcarbodiimide (DIC) has been studied using DFT to elucidate the pathways leading to the formation of byproducts. acs.orgresearchgate.net These studies involve calculating the activation energies for different reaction pathways to determine the most kinetically favorable one. acs.orgresearchgate.net
Table 1: Calculated Electronic Properties of a Representative Oxime Compound
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and based on typical values for similar oxime-containing compounds. Actual values for Acetic acid, chloro(hydroxyimino)- would require specific calculations.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of molecules in condensed phases. yamaguchi-u.ac.jpdovepress.com For acetic acid and its derivatives, MD simulations can reveal how molecules interact with each other and with their environment, such as in a solvent or a crystal lattice. yamaguchi-u.ac.jpnih.gov
These simulations often employ force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to model the interactions between atoms. yamaguchi-u.ac.jp By simulating a system of molecules over time, MD can provide insights into hydrogen bonding networks, which are particularly important for carboxylic acids and oximes. yamaguchi-u.ac.jpnih.gov For example, simulations of liquid acetic acid have been used to construct model structures and understand the influence of hydrogen bonding on its spectroscopic properties. yamaguchi-u.ac.jp
The study of intermolecular interactions is also crucial in understanding the formation of molecular complexes and the packing of molecules in crystals. Hirshfeld surface analysis, derived from crystallographic data, can quantify the different types of intermolecular contacts and their relative contributions to the crystal packing. unesp.br For related compounds, H···O, H···H, and other interactions are often significant. unesp.br
Conformational Analysis and Stereochemical Predictions
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its biological activity and physical properties. Computational methods are essential for exploring the different possible conformations and determining their relative stabilities. grafiati.com For Acetic acid, chloro(hydroxyimino)-, the presence of the C=N double bond introduces the possibility of (Z) and (E) stereoisomers.
Quantum chemical calculations can be used to determine the energies of these isomers and predict which one is more stable. psu.edu The (Z)-isomer is often found to be the more stable configuration for related chloro(hydroxyimino)acetic acid derivatives. psu.edu The reaction conditions, such as pH and temperature, can play a critical role in controlling the stereochemical outcome of a synthesis.
The planarity of the molecule and specific torsion angles are important geometric parameters that are determined through computational optimization. unesp.br For example, in a related structure, the torsion angles around the C-N bond were calculated to be close to 180° and 0°, indicating a nearly planar arrangement. unesp.br
Reaction Mechanism Elucidation through Computational Modeling
The Unified Reaction Valley Approach (URVA) is one method used to analyze reaction mechanisms in detail, partitioning the reaction path into distinct phases of bond breaking and forming events. smu.edu This approach provides a deeper understanding of the sequence of chemical processes during a reaction. smu.edu
For reactions involving oximes, computational studies have been used to verify or propose mechanisms. For instance, the intramolecular cyclization and subsequent decomposition of an Oxyma/DIC adduct were modeled to understand the generation of byproducts. acs.orgresearchgate.net These studies often involve locating the transition state structures and calculating the associated energy barriers, which helps in predicting the feasibility and kinetics of a proposed mechanism. acs.orgresearchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. mdpi.commpg.de
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These calculations can help in the assignment of experimental spectra and in the structural elucidation of isomers. psu.edu
IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in an infrared spectrum. researchgate.net These calculated frequencies are often scaled to better match experimental values. The presence of characteristic functional groups like C=N and O-H can be confirmed by comparing calculated and experimental IR spectra. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information about the electronic transitions and the wavelengths at which a molecule absorbs light. researchgate.net
Table 2: Predicted Spectroscopic Data for a Related Oxime Compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹³C NMR | C=N chemical shift | ~150 ppm |
| IR Spectroscopy | C=N stretch | ~1650 cm⁻¹ |
| IR Spectroscopy | O-H stretch | ~3300 cm⁻¹ |
| UV-Vis Spectroscopy | λmax | ~220 nm |
Note: This data is illustrative and based on typical values for similar compounds. Specific predictions for Acetic acid, chloro(hydroxyimino)- would require dedicated calculations.
Future Research Trajectories and Emerging Opportunities
Development of Novel Catalytic Transformations
The reactivity of the oxime N-O bond is a focal point for developing new catalytic transformations. nsf.gov Recent advances in transition metal and photoredox catalysis have demonstrated the potential for facile N-O bond fragmentation, leading to the formation of versatile iminyl radicals. nsf.gov Future research on Acetic acid, chloro(hydroxyimino)- could focus on harnessing these reactive intermediates.
Key research directions include:
Transition Metal Catalysis: The insertion of transition metals like nickel, palladium, or copper into the N–O bond can initiate a variety of synthetic cascades. nsf.govdntb.gov.ua For derivatives of Acetic acid, chloro(hydroxyimino)-, this could enable novel cyclization reactions, cross-coupling partnerships, and C-C bond cleavage/functionalization pathways. dntb.gov.ua For instance, nickel-catalyzed reactions could be explored for the 1,2-aminoarylation of tethered alkenes. dntb.gov.ua
Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and efficient method for generating iminyl radicals from oximes. nsf.gov This strategy could be applied to Acetic acid, chloro(hydroxyimino)- derivatives to trigger radical addition to π-systems or facilitate challenging C-H and C-C bond functionalizations. nsf.govdntb.gov.ua
Asymmetric Catalysis: A significant opportunity lies in the development of enantioselective transformations. Chiral catalysts could be employed to control the stereochemistry of reactions involving the chloro(hydroxyimino)acetyl moiety, leading to the synthesis of valuable chiral building blocks.
| Catalytic Approach | Potential Transformation for Acetic acid, chloro(hydroxyimino)- Derivatives | Key Intermediate | Relevant Catalyst Classes |
|---|---|---|---|
| Transition Metal Catalysis | Ring-opening/closing cascades, Cross-coupling, Spirocyclization | Metal-Iminyl Complexes | Ni, Pd, Cu, Rh, Fe, Ag |
| Photoredox Catalysis | Radical addition to alkenes, C-H/C-C functionalization, Hydroimination | Iminyl Radicals | Organic Photocatalysts, Ruthenium/Iridium Complexes |
| Asymmetric Catalysis | Enantioselective addition, Cycloaddition, Functionalization | Chiral Metal Complexes, Organocatalysts | Rh, Sc, Chiral Amines |
Exploration of Bio-inspired Synthetic Pathways (Non-clinical)
Drawing inspiration from biological processes offers a promising route to more efficient and sustainable chemical syntheses. While specific enzymatic pathways for the synthesis of Acetic acid, chloro(hydroxyimino)- are not established, the principles of biocatalysis can be applied to its transformations.
Future research could investigate:
Enzymatic Reactions: Exploring the use of enzymes, such as oxime-metabolizing enzymes or hydrolases, to perform selective transformations on the chloro(hydroxyimino)acetyl group. This could include enzymatic reduction, hydrolysis of the ester derivative, or resolution of racemic mixtures to yield enantiopure products.
Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of enzymes could lead to highly selective and efficient reactions under mild conditions. For example, creating catalysts that facilitate the formation or reaction of the oxime group in an aqueous environment, similar to biological systems.
Natural Product-Inspired Synthesis: Using Acetic acid, chloro(hydroxyimino)- as a starting material for the synthesis of complex molecules inspired by natural products that contain oxime or related nitrogen-containing functional groups.
Green Solvents and Sustainable Reaction Conditions
The principles of green chemistry are increasingly critical in modern chemical synthesis. Future work on Acetic acid, chloro(hydroxyimino)- will likely emphasize the development of environmentally benign synthetic protocols. Oxime synthesis, traditionally reliant on organic solvents and potentially toxic reagents like pyridine, is a key area for improvement. nih.govijprajournal.com
Emerging opportunities in this area include:
Aqueous Synthesis: Utilizing water as a reaction medium is a cornerstone of green chemistry. nih.gov Research into catalysts that are effective in aqueous media, such as natural acid catalysts derived from sources like citrus fruit juice, could provide sustainable alternatives for reactions involving this compound. ijprajournal.com
Solvent-Free Reactions: Methodologies that eliminate the need for solvents, such as "grindstone chemistry" where reactions are driven by the mechanical grinding of reactants, have been successfully applied to oxime synthesis and could be adapted for this specific compound. nih.gov
Alternative Energy Sources: Microwave irradiation has been shown to accelerate reactions and improve yields in aqueous media for the conversion of oximes. nih.gov This, along with photochemical methods, reduces reliance on conventional heating and can lead to more energy-efficient processes.
Electrosynthesis: Electrochemical methods present a novel strategy for sustainable synthesis. For example, the one-pot electrosynthesis of oximes from aqueous nitrate (B79036) under ambient conditions highlights a potential pathway that upgrades waste nitrate into a valuable chemical transformation, a principle that could be extended to reactions involving Acetic acid, chloro(hydroxyimino)-. acs.org
| Sustainable Approach | Description | Potential Advantage |
|---|---|---|
| Aqueous Media | Using water as the primary solvent. nih.gov | Reduced volatile organic compound (VOC) emissions, lower cost, enhanced safety. |
| Solvent-Free Conditions | Reactions conducted by grinding solid reactants, often with a catalyst. nih.gov | Eliminates solvent waste, simplifies workup, potential for high yields. |
| Microwave Irradiation | Using microwave energy to heat reactions. nih.gov | Rapid reaction times, improved yields, energy efficiency. |
| Electrosynthesis | Using electricity to drive chemical reactions. acs.org | Mild reaction conditions, potential use of renewable energy, unique reactivity. |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. nih.gov The synthesis and transformation of potentially hazardous or unstable intermediates, a category that can include oximes and their derivatives, are particularly well-suited for flow reactors. nih.govdurham.ac.uk
Future research should focus on:
Continuous Synthesis: Developing a continuous flow process for the synthesis of Acetic acid, chloro(hydroxyimino)- and its esters. This would allow for safer handling of reagents and better control over reaction parameters like temperature and residence time.
In Situ Generation and Reaction: Using flow reactors to generate reactive intermediates, such as nitrile oxides from Ethyl 2-chloro-2-(hydroxyimino)acetate, and immediately consume them in a subsequent reaction step. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This "in situ" approach minimizes the accumulation of unstable species, thereby improving safety. nih.gov
Photoflow Chemistry: Combining flow technology with photochemistry to perform light-induced reactions. The photoflow oximation of alkanes has demonstrated remarkable reductions in reaction time and facilitates easier scale-up. durham.ac.uk This methodology could be adapted for transformations of Acetic acid, chloro(hydroxyimino)-.
Process Intensification: Leveraging flow chemistry to intensify processes, enabling the production of significant quantities of material in a smaller footprint. Studies have shown that flow processes can generate kilograms of pharmaceutical intermediates per day, a scale that could be targeted for derivatives of Acetic acid, chloro(hydroxyimino)-. nih.govresearchgate.net
Computational Design of New Derivatives with Tunable Reactivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules. acs.orgsemanticscholar.org Applying these methods to Acetic acid, chloro(hydroxyimino)- can accelerate the discovery of new derivatives with precisely controlled reactivity.
Key research opportunities include:
Mechanistic Studies: Using quantum mechanical calculations to elucidate the mechanisms of reactions involving the chloro(hydroxyimino)acetyl group. Such studies can clarify the role of catalysts, predict transition state energies, and explain observed selectivity, as has been done for intramolecular oxime transfer reactions. acs.org
Predictive Modeling: Developing computational models to predict the reactivity of new derivatives. By systematically modifying the substituents on the core structure of Acetic acid, chloro(hydroxyimino)-, it may be possible to tune its electronic and steric properties to favor specific reaction pathways (e.g., O-alkylation vs. N-alkylation). nsf.gov
Design of Novel Reagents: Computationally designing new derivatives for specific applications. For example, designing a derivative with a lower energy barrier for N-O bond cleavage to enhance its utility in radical-based transformations, or modifying the structure to increase its efficiency in cycloaddition reactions.
Q & A
Q. What methodologies resolve discrepancies between theoretical (computational) and experimental data for this compound?
- Methodology : Re-examine computational parameters (e.g., basis sets, solvation models) to improve accuracy. For example, if DFT underestimates the stability of the hydroxyimino group, incorporate dispersion corrections (e.g., D3-BJ) or hybrid functionals (e.g., B3LYP). Validate with experimental thermodynamic data (e.g., calorimetry) .
Notes on Evidence Usage
- Spectral Data : IR and NMR references from Coblentz Society and NIST ensure authoritative interpretation .
- Synthesis and Stability : Methods from peer-reviewed syntheses (e.g., hydroxylamine condensation) and stress-testing protocols provide reproducibility guidelines .
- Frameworks : PICO and FINER criteria align with NIH and NSF standards for rigorous hypothesis formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
